tert-butyl 2-formyl-2-methylazetidine-1-carboxylate
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Overview
Description
Tert-butyl 2-formyl-2-methylazetidine-1-carboxylate is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl ester group, a formyl group, and a methyl group attached to the azetidine ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-formyl-2-methylazetidine-1-carboxylate typically involves the formation of the azetidine ring followed by the introduction of the tert-butyl ester and formyl groups. One common synthetic route includes the cyclization of appropriate precursors under basic or acidic conditions to form the azetidine ring. Subsequent functionalization steps introduce the tert-butyl ester and formyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-formyl-2-methylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Tert-butyl 2-carboxy-2-methylazetidine-1-carboxylate
Reduction: Tert-butyl 2-hydroxymethyl-2-methylazetidine-1-carboxylate
Substitution: Various substituted azetidine derivatives depending on the nucleophile used
Scientific Research Applications
Tert-butyl 2-formyl-2-methylazetidine-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-formyl-2-methylazetidine-1-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-formylazetidine-1-carboxylate: Lacks the methyl group at the 2-position.
Tert-butyl 2-methylazetidine-1-carboxylate: Lacks the formyl group.
Tert-butyl 2-formyl-2-ethylazetidine-1-carboxylate: Contains an ethyl group instead of a methyl group at the 2-position.
Uniqueness
Tert-butyl 2-formyl-2-methylazetidine-1-carboxylate is unique due to the presence of both the formyl and methyl groups at the 2-position of the azetidine ring. This unique substitution pattern imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
1782313-46-5 |
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Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.2 |
Purity |
95 |
Origin of Product |
United States |
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